

Application Note: Synthesis Protocols Using (5-Methylthiazol-4-yl)methanamine HCl

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Compound of Interest

Compound Name:	(5-Methylthiazol-4-yl)methanamine hydrochloride
CAS No.:	1956324-55-2
Cat. No.:	B2394928

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Executive Summary & Compound Profile

(5-Methylthiazol-4-yl)methanamine HCl is a primary amine attached to a thiazole core. It serves as a bioisostere for benzylamines and other heteroaryl-methylamines in medicinal chemistry. Its primary utility lies in introducing the polar, metabolically stable thiazole moiety into drug scaffolds via amide, urea, or carbamate linkages.

Chemical Profile

Property	Data
IUPAC Name	(5-Methyl-1,3-thiazol-4-yl)methanamine hydrochloride
CAS Number	1483863-90-6 (Free base: 1086383-73-0)
Molecular Formula	C ₅ H ₈ N ₂ S[1][2][3][4][5][6][7][8] · HCl
Molecular Weight	164.66 g/mol (Salt); 128.19 g/mol (Free Base)
Appearance	White to off-white hygroscopic solid
Solubility	High: Water, MeOH, DMSO; Low: DCM, Hexanes
pKa (Conjugate Acid)	~5.5 (Thiazole N), ~9.0 (Primary Amine)

Handling & Pre-Activation (Salt Break)

Critical Insight: The hydrochloride salt is stable but non-nucleophilic. Direct use in coupling reactions without excess base can lead to stalled kinetics. For sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings), it is strictly recommended to generate the free base in situ or isolate it to prevent catalyst poisoning by chlorides.

Protocol A: In-Situ Neutralization (Standard)

Best for Amide Couplings and Urea formation.

- Suspend 1.0 equiv of the HCl salt in the reaction solvent (DCM or DMF).
- Add 1.2–1.5 equiv of a tertiary amine base (DIPEA or N-Methylmorpholine).
- Stir for 10–15 minutes at Room Temperature (RT) until the solid dissolves or a fine precipitate (amine-HCl salt) forms.
- Proceed immediately to the coupling step.

Protocol B: Isolation of Free Base (High Purity)

Best for Reductive Aminations or sensitive transition-metal catalysis.

- Dissolve 5.0 g of the HCl salt in 20 mL water (minimal volume).
- Cool to 0°C and slowly add 10M NaOH until pH > 12.
- Extract exhaustively with DCM (4 x 20 mL). Note: Thiazole amines are highly water-soluble; multiple extractions are required.
- Dry combined organics over anhydrous Na₂SO₄.
- Concentrate in vacuo at <40°C. Caution: Low molecular weight free bases can be volatile.

Core Application 1: Amide Coupling (Peptidomimetic Synthesis)

This protocol describes the coupling of the amine with a carboxylic acid using HATU, a standard method for generating high-yield amide bonds in drug discovery.

Reagents

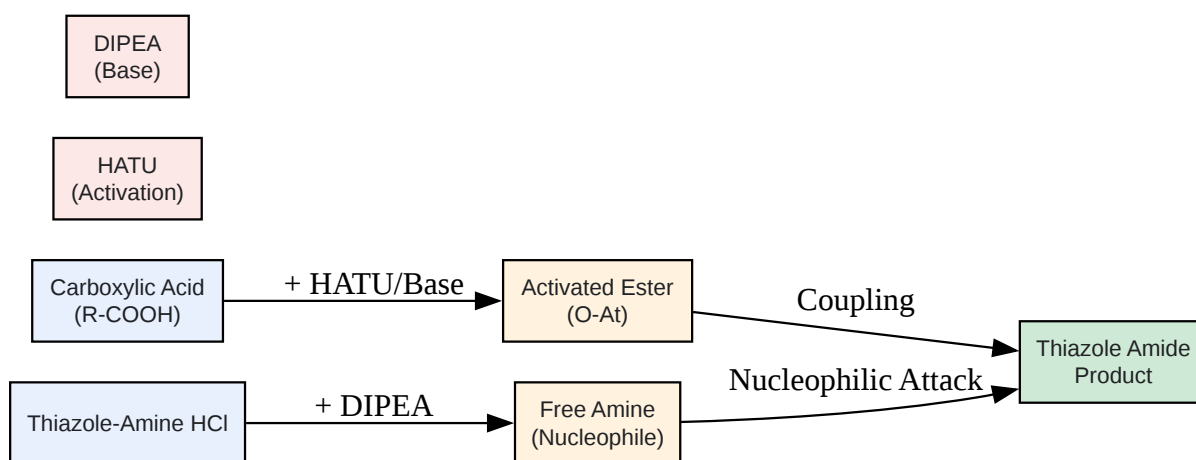
- Amine: (5-Methylthiazol-4-yl)methanamine HCl (1.0 equiv)
- Acid: Generic Carboxylic Acid Scaffold (R-COOH) (1.0 equiv)
- Coupling Agent: HATU (1.1 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF (anhydrous)

Step-by-Step Methodology

- Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at RT for 5 minutes.
Visual Cue: Solution often turns yellow.
- Addition: Add (5-Methylthiazol-4-yl)methanamine HCl (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

- Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = $M_{\text{acid}} + 128 - 18$).
- Work-up: Dilute with EtOAc. Wash sequentially with saturated NaHCO_3 (2x), water (1x), and brine (1x).
- Purification: Flash column chromatography (typically 0-10% MeOH in DCM).

Mechanistic Flow (Graphviz)



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Caption: Convergent synthesis workflow for HATU-mediated amide coupling.

Core Application 2: Carbamate Formation (Ritonavir-Type Linkage)

A key application of thiazolyl-methylamines is the formation of activated carbamates, mimicking the chemistry used in HIV protease inhibitors like Ritonavir.

Reagents

- Substrate: Alcohol scaffold (R-OH) or Amine scaffold (R-NH₂)
- Linker: 4-Nitrophenyl chloroformate

- Thiazole: (5-Methylthiazol-4-yl)methanamine HCl
- Base: Pyridine or Triethylamine

Step-by-Step Methodology

- Activation of Scaffold: Dissolve the alcohol scaffold (R-OH) in DCM at 0°C. Add 4-nitrophenyl chloroformate (1.1 equiv) and Pyridine (1.5 equiv). Stir for 2 hours to form the 4-nitrophenyl carbonate intermediate.
- Salt Break (In-situ): In a separate vial, mix the Thiazole Amine HCl (1.2 equiv) with Triethylamine (2.5 equiv) in DMF.
- Coupling: Add the amine solution to the carbonate intermediate solution.
- Heating: Allow to warm to RT. If reaction is sluggish, heat to 50°C for 4 hours. The 4-nitrophenol leaving group is a bright yellow indicator upon liberation.
- Work-up: Wash repeatedly with 1M NaOH or saturated Na₂CO₃ to remove the yellow 4-nitrophenol byproduct.

Troubleshooting & Optimization Guide

Problem	Probable Cause	Solution
Low Yield	Incomplete salt break	Increase DIPEA to 3.5 equiv; ensure vigorous stirring before adding electrophile.
Side Products	Acylation of Thiazole N	The thiazole nitrogen (pKa ~2.5) is weakly nucleophilic but can react with highly active electrophiles (e.g., acid chlorides). Use milder coupling agents (EDC/HOBt) or control pH < 8.
Poor Solubility	HCl salt insolubility	Switch solvent to DMF or DMAc. Do not use pure DCM if the salt clumps.
Hygroscopicity	Water contamination	Dry the HCl salt in a vacuum oven at 40°C over P ₂ O ₅ before weighing.

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